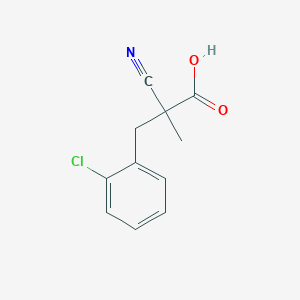

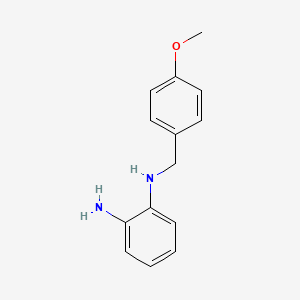

(2-Aminophenyl)(4-methoxybenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

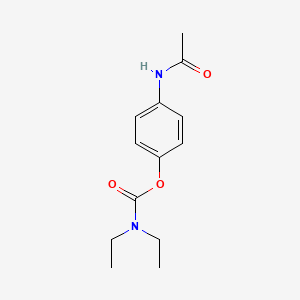

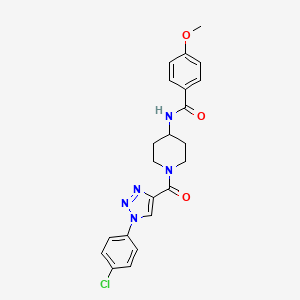

“(2-Aminophenyl)(4-methoxybenzyl)amine” is a chemical compound with the CAS Number: 5729-16-8. It has a molecular weight of 228.29 and its IUPAC name is N1- (4-methoxybenzyl)-1,2-benzenediamine . The compound is solid in its physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, Schiff bases, a class of compounds to which this compound belongs, are typically prepared by the condensation of aldehydes and/or ketones with primary amines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 228.29 .Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

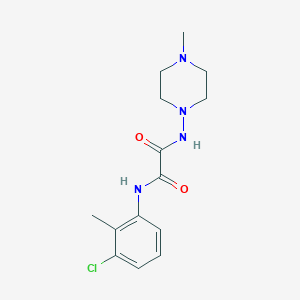

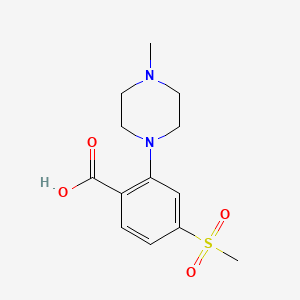

Research on advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media highlights the potential of aromatic amines in environmental remediation. Aromatic amines, due to their reactivity, play a crucial role in the degradation pathways and by-products formation during the treatment processes. Understanding these mechanisms is vital for enhancing the degradation of recalcitrant compounds in water treatment systems (Qutob et al., 2022).

Carcinogenicity and Mechanisms of Toxicity

Studies on the carcinogenicity of aromatic amines, such as 4-aminobiphenyl, provide insights into their mechanisms of toxicity. These compounds undergo bioactivation to form DNA adducts, which are crucial in the development of cancer. Such research underscores the importance of understanding the metabolic pathways of aromatic amines for assessing their health risks and developing strategies to mitigate their effects (Wang et al., 2019).

Neuropharmacological Applications

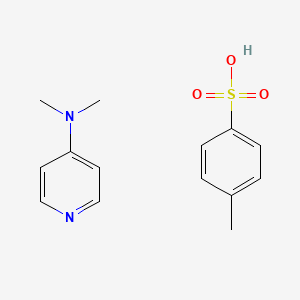

Aromatic amines are also explored for their therapeutic potential in neuropsychiatric disorders. Their role as ligands for dopamine D2 receptors, for instance, is significant in developing treatments for conditions such as schizophrenia and Parkinson's disease. The structural characteristics of these compounds, including the aromatic moiety and amine group, are critical for their pharmacological activity (Jůza et al., 2022).

Biodegradation and Biotransformation

Research on the biodegradation of aromatic compounds by Escherichia coli presents a biotechnological application of aromatic amines. These compounds serve as carbon and energy sources for bacteria, which can be engineered to degrade pollutants or transform compounds for industrial applications. Such studies highlight the potential of microbial pathways in utilizing aromatic amines for environmental and biotechnological purposes (Díaz et al., 2001).

Analytical and Detection Methods

Advancements in analytical methods for detecting biogenic amine-producing bacteria in foods underline the relevance of aromatic amines in food safety. Molecular methods, such as PCR, offer rapid and sensitive detection of genes responsible for biogenic amine production, essential for preventing foodborne intoxications and ensuring the quality of food products (Landete et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

2-N-[(4-methoxyphenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHZVTMHNONISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2801208.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)

![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)

![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)